Potassium benzoate, ReagentPlus(R), 99%

Description

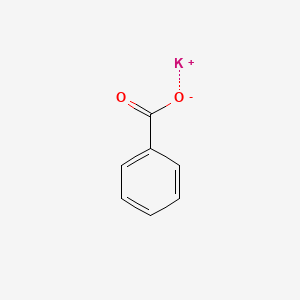

Structure

3D Structure of Parent

Properties

CAS No. |

582-25-2 |

|---|---|

Molecular Formula |

C7H6KO2 |

Molecular Weight |

161.22 g/mol |

IUPAC Name |

potassium benzoate |

InChI |

InChI=1S/C7H6O2.K/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9); |

InChI Key |

MVHKJLPAUPVQIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.[K] |

melting_point |

for benzoic acidMelting range of benzoic acid isolated by acidification and not recrystallised 121,5 °C to 123,5 °C, after vacuum drying in a sulphuric acid desiccator |

Other CAS No. |

582-25-2 |

physical_description |

Pellets or Large Crystals White crystalline powder White solid; [Reference #1] White powder; [Aldrich MSDS] |

Pictograms |

Irritant |

Synonyms |

Acid, Benzoic Benzoate, Potassium Benzoic Acid Potassium Benzoate Ucephan |

Origin of Product |

United States |

Oxidation of Toluene Followed by Neutralization:this is a Common Industrial Synthesis Method. Toluene is First Oxidized to Form Benzoic Acid. the Resulting Benzoic Acid is then Reacted with Potassium Hydroxide in an Acid Base Neutralization Reaction to Yield Potassium Benzoate and Water.wikipedia.orgprepchem.com

C₆H₅COOH + KOH → C₆H₅COOK + H₂O wikipedia.org

Alternatively, potassium bicarbonate or potassium carbonate can be used for the neutralization step. atamanchemicals.com

Hydrolysis of Methyl Benzoate:in a Laboratory Setting, Potassium Benzoate Can Be Synthesized by the Hydrolysis of Methyl Benzoate with Potassium Hydroxide. This Reaction Produces Potassium Benzoate and Methanol.wikipedia.org

Classical Laboratory Synthesis Routes

In a laboratory setting, potassium benzoate (B1203000) is typically synthesized through the straightforward neutralization of benzoic acid with a potassium base. These methods are well-established and reliable for producing smaller quantities of the compound.

Reactions Involving Benzoic Acid and Potassium Hydroxide (B78521)

A primary and very common method for synthesizing potassium benzoate is the reaction of benzoic acid with potassium hydroxide. This acid-base neutralization reaction is typically carried out in an aqueous solution. The reaction proceeds as follows:

C₆H₅COOH + KOH → C₆H₅COOK + H₂O

In a typical laboratory procedure, benzoic acid is dissolved in water, often with heating to increase its solubility, and a stoichiometric amount of potassium hydroxide is added. The reaction is exothermic, and controlling the temperature is crucial to ensure a safe and efficient reaction. The completion of the reaction can be monitored by measuring the pH of the solution, with a target pH of 7 to 7.5 indicating the formation of the neutral salt. quora.com The resulting potassium benzoate solution can then be concentrated and cooled to induce crystallization.

Table 1: Reaction Parameters for Benzoic Acid and Potassium Hydroxide Neutralization

| Parameter | Value/Condition |

|---|---|

| Reactants | Benzoic Acid, Potassium Hydroxide |

| Solvent | Water |

| Molar Ratio (Acid:Base) | Approximately 1:1.04 |

| Temperature | 80-85°C |

This table summarizes the typical conditions for the laboratory synthesis of potassium benzoate from benzoic acid and potassium hydroxide.

Another laboratory-scale synthesis involves the hydrolysis of methyl benzoate with potassium hydroxide. wikipedia.org

Reactions Involving Benzoic Acid and Potassium Bicarbonate/Carbonate

Alternatively, potassium benzoate can be synthesized by reacting benzoic acid with potassium bicarbonate or potassium carbonate. dtic.mil These reactions also represent acid-base neutralizations, with the evolution of carbon dioxide gas as a byproduct. The reactions are as follows:

With Potassium Bicarbonate: C₆H₅COOH + KHCO₃ → C₆H₅COOK + H₂O + CO₂

With Potassium Carbonate: 2C₆H₅COOH + K₂CO₃ → 2C₆H₅COOK + H₂O + CO₂

The procedure is similar to the reaction with potassium hydroxide, where the potassium base is added to an aqueous solution of benzoic acid. The effervescence of carbon dioxide indicates the progress of the reaction. This method is often favored in laboratory settings due to the less corrosive nature of potassium bicarbonate and carbonate compared to potassium hydroxide.

Industrial-Scale Preparation Techniques

The industrial production of potassium benzoate is closely linked to the large-scale synthesis of its precursor, benzoic acid, which is primarily produced through the oxidation of toluene (B28343). wikipedia.orggoogle.com Industrial methods prioritize efficiency, cost-effectiveness, and the production of a high-purity product.

Precipitation from Aromatic Hydrocarbon Solutions of Benzoic Acid

A significant industrial method for producing potassium benzoate involves its direct precipitation from an aromatic hydrocarbon solution of benzoic acid, typically the effluent from a toluene oxidation process. google.com This technique bypasses the need to first isolate pure benzoic acid, making it a more streamlined and economical process. google.com

In this process, the liquid effluent from the toluene oxidation, which is a solution of benzoic acid in toluene, is treated with a concentrated aqueous solution of potassium hydroxide. google.com This results in the direct precipitation of solid potassium benzoate. google.com The concentration of benzoic acid in the toluene solution is typically adjusted to between 5 and 30 percent by weight before the addition of potassium hydroxide. google.com The precipitated potassium benzoate can then be separated from the slurry by filtration or decantation. google.com

Table 2: Key Parameters for Industrial Precipitation of Potassium Benzoate

| Parameter | Description |

|---|---|

| Starting Material | Toluene solution of benzoic acid (from toluene oxidation) |

| Precipitating Agent | Concentrated aqueous potassium hydroxide (50-66% by weight) |

| Benzoic Acid Concentration | 5-30% by weight in toluene |

| Product Form | Solid potassium benzoate precipitate |

This table outlines the crucial parameters for the industrial-scale synthesis of potassium benzoate via precipitation.

Optimization of Crystallization Processes

The crystallization of potassium benzoate is a critical step in both laboratory and industrial synthesis to obtain a pure, solid product. Optimization of this process focuses on controlling crystal size, morphology, and purity. Key parameters that can be adjusted to optimize crystallization include temperature, pH, and the concentration of the potassium benzoate solution.

Recent advancements in crystallization technology have explored the use of ultrasound, a technique known as sonocrystallization. Ultrasonic irradiation can significantly influence the crystallization process by reducing the induction time for nucleation and narrowing the metastable zone width. This leads to the formation of smaller, more uniform crystals. For instance, in the antisolvent crystallization of benzoic acid, a related process, ultrasound has been shown to decrease the metastable zone width significantly.

Advanced Synthetic Approaches

Research into novel and more efficient methods for synthesizing potassium benzoate and related compounds is ongoing. While direct, advanced one-pot syntheses of potassium benzoate from toluene are not yet widely established, related research points to potential future directions.

One area of exploration is the use of phase transfer catalysis to enhance the efficiency of the initial toluene oxidation step, which could indirectly lead to a more streamlined synthesis of potassium benzoate. Phase transfer catalysts can facilitate the reaction between reactants in different phases (e.g., an aqueous oxidant and an organic substrate like toluene), potentially leading to faster reaction times and higher yields under milder conditions.

Another emerging technology with potential application is flow chemistry. Performing reactions in a continuous-flow system can offer improved control over reaction parameters such as temperature and mixing, leading to higher yields and purity. While specific applications to potassium benzoate synthesis are not yet prevalent, the principles of flow chemistry could be applied to the neutralization and crystallization steps to create a more automated and efficient process.

One-Pot Synthesis Strategies for Derivative Materials

A notable advancement in the application of potassium benzoate is its use as a precursor in the one-pot synthesis of functional materials. This approach simplifies the production process, making it more efficient and cost-effective. A key example of this strategy is the synthesis of porous carbons, which have significant applications in areas such as gas capture and energy storage. researchgate.net

Researchers have developed a single-step, self-activating method to convert potassium benzoate into porous carbons. researchgate.net This process avoids the harsh and corrosive conditions often associated with conventional carbon synthesis methods. The resulting porous carbons exhibit a high Brunauer–Emmett–Teller (BET) surface area, reaching up to 1119 m²/g, and a maximum pore volume of 0.56 cm³/g. researchgate.net

The properties of these potassium benzoate-derived porous carbons make them highly effective for carbon dioxide (CO₂) capture. For instance, the optimal sample, designated PBC-750-800, demonstrates a high CO₂ uptake of 4.91 mmol g⁻¹ at 0°C and 3.59 mmol g⁻¹ at 25°C, both at 1 bar. researchgate.net Furthermore, this material shows excellent cycling stability, maintaining 100% of its initial CO₂ adsorption capacity over five cycles, and a CO₂/N₂ selectivity of 18. researchgate.net

In addition to gas capture, these porous carbons also show considerable promise in electrochemical applications. The PBC-750-800 sample, when used in a three-electrode system with a 6 M potassium hydroxide electrolyte, exhibited a high specific capacitance of 320 F g⁻¹ at a current density of 0.5 A g⁻¹. researchgate.net This demonstrates the potential of utilizing potassium benzoate as a starting material for high-performance energy storage materials. researchgate.net

The following table summarizes the key research findings for porous carbons derived from potassium benzoate in a one-pot synthesis process. researchgate.net

| Property | Value | Conditions |

| BET Surface Area | Up to 1119 m²/g | - |

| Maximum Pore Volume | 0.56 cm³/g | - |

| CO₂ Uptake | 4.91 mmol g⁻¹ | 0°C, 1 bar |

| CO₂ Uptake | 3.59 mmol g⁻¹ | 25°C, 1 bar |

| CO₂ Adsorption Capacity Retention | 100% | Over 5 cycles |

| CO₂/N₂ Selectivity | 18 | - |

| Specific Capacitance | 320 F g⁻¹ | 0.5 A g⁻¹ in 6 M KOH |

Characterization of Anhydrous and Hydrated Forms

The characterization of potassium benzoate's anhydrous and hydrated forms is crucial for understanding its stability and behavior. While some older literature has referred to a trihydrate form of potassium benzoate, more recent investigations have established that potassium benzoate crystallizes from water as colorless plates containing no water of crystallization. dtic.mil This anhydrous nature is a key characteristic, indicating it does not readily incorporate water into its crystal lattice from its environment. dtic.mil

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are instrumental in distinguishing between anhydrous and hydrated forms of chemical compounds. ardena.comthermalsupport.com For potassium benzoate, DSC thermograms show a single, sharp, and symmetrical endotherm around 714 K (441°C), which is attributed to its melting point. dtic.mil The absence of significant mass loss at lower temperatures in TGA further corroborates the anhydrous nature of the crystalline form. dtic.milpurdue.edu In contrast, hydrated materials typically exhibit distinct mass loss steps corresponding to the release of water molecules, often accompanied by endothermic events in DSC curves. thermalsupport.combibliotekanauki.pl

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides further insight into the molecular structure. americanpharmaceuticalreview.comnih.gov The IR spectrum of potassium benzoate is well-documented and can be used for identification. nist.govresearchgate.net Differences in the IR and Raman spectra between anhydrous and hydrated forms of a compound are often evident, particularly in the O-H stretching region for hydrated forms. americanpharmaceuticalreview.comacs.org The absence of such bands in the spectrum of potassium benzoate supports its anhydrous characterization. dtic.mil Techniques like THz time-domain spectroscopy (THz-TDS) have also proven effective in differentiating between anhydrous and hydrated forms of pharmaceutical substances by probing intermolecular vibrational modes. nih.gov

Crystallographic Analysis and Crystal Structure Determination

The crystallization of alkali-benzoate salts like potassium benzoate presents a "coordination dilemma". researchgate.net This arises from the challenge of satisfying the coordination needs of the small inorganic potassium cation and the large organic benzoate anion within a 1:1 stoichiometry. researchgate.netresearchgate.net This difficulty can lead to the formation of semi-crystalline materials. researchgate.net

Polymorphism and Crystallization Challenges

Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a known phenomenon in many organic salts. google.comwjpls.org These different forms can have distinct physical properties. google.com While extensive research has been conducted on the polymorphism of sodium benzoate, which exhibits multiple polymorphic forms, the specific polymorphic behavior of potassium benzoate is less detailed in available literature. researchgate.netgoogle.comrsc.org However, the crystallization challenges faced by sodium benzoate, such as the difficulty in obtaining single crystals suitable for structure determination, are also relevant to potassium benzoate due to their similar chemical nature. researchgate.net The production of different crystalline forms can be influenced by factors like the crystallization solvent, cooling rate, and storage temperature. google.comwjpls.org

Microphase Separation Phenomena in Benzoate Systems

A fascinating aspect of benzoate salt crystallization is the phenomenon of microphase separation. researchgate.netresearchgate.net This process, typically observed in surfactants and block copolymers, involves the self-assembly of molecules into ordered nanostructures. nih.govrsc.org In the case of sodium benzoate, microphase separation leads to the formation of rod-shaped micelles with a hydrophilic core of sodium cations coordinated by carboxylate groups, and a hydrophobic corona of phenyl groups. researchgate.netrsc.org These rods then pack into a pseudo-hexagonal arrangement. researchgate.net

Interestingly, changing the cation from sodium to potassium results in a different microphase structure. Potassium benzoate crystallizes in a lamellar (layered) arrangement, highlighting the significant influence of the cation on the resulting crystal structure. researchgate.net This demonstrates that even small amphiphilic molecules like alkali benzoates can exhibit complex crystallization behaviors driven by microphase separation. researchgate.net

Influence of Counter-Anions on Crystal Growth Morphology

The nature of the counter-ion significantly influences the crystal growth and morphology of benzoate salts. uni-bayreuth.debc.eduunifr.ch The size of the cation plays a critical role in the resulting crystal structure. uni-bayreuth.de For instance, the coordination dilemma is a direct consequence of the size difference between the cation and the anion. researchgate.net Studies comparing different alkali benzoates show that the coordination number of the cation and the connectivity between neighboring polyhedra are key structure-determining criteria. uni-bayreuth.de

The presence of benzoate as a counter-anion has been shown to have a great influence on crystal growth in other systems as well. taylorandfrancis.com The hydrophobicity and charge delocalization of the benzoate anion can affect micellar and structural characteristics in surface-active ionic liquids. researchgate.netrug.nl The specific interactions between the counter-ion and the benzoate anion, as well as with the solvent, dictate the final crystal morphology. acs.org

Co-crystallization Studies Involving Benzoate Species

Co-crystallization is a technique used to form new crystalline solids with modified physicochemical properties by combining two or more different molecules in the same crystal lattice. researchgate.netresearchgate.netmdpi.com Studies on the co-crystallization of benzoic acid with its alkali salts, such as sodium benzoate, have been conducted to overcome the aforementioned coordination dilemma. researchgate.netresearchgate.netrsc.org

In the sodium benzoate-benzoic acid system, co-crystals with different stoichiometric ratios, such as 2:1 and 1:1 (benzoic acid to sodium benzoate), have been identified. mdpi.com The formation of these co-crystals allows for the satisfaction of the cation's coordination requirements through the involvement of both benzoate and neutral benzoic acid molecules. researchgate.netresearchgate.netrsc.org For example, in a 2:1 co-crystal of benzoic acid and sodium benzoate, a stable octahedral environment for the sodium cation could be achieved. researchgate.netrsc.org These co-crystals can also exhibit polymorphism. mdpi.com While these studies have primarily focused on sodium benzoate, the principles are applicable to potassium benzoate systems, suggesting that co-crystallization with benzoic acid could be a viable strategy to modulate its crystal structure and properties. uni-bayreuth.de

Interactive Data Table: Crystallographic Data for Benzoate Systems

| Compound/System | Crystal System | Space Group | Key Structural Features | Reference |

| Potassium Benzoate | Not specified | Not specified | Lamellar arrangement due to microphase separation | researchgate.net |

| Sodium Benzoate (Form I) | Not specified | Not specified | Microphase separation into tubes with hydrophilic core and hydrophobic corona; Z'=5 | researchgate.netresearchgate.net |

| Sodium Benzoate (Form II) | Not specified | Not specified | Lamellar structure; result of microphase separation into rod-shaped micelles | researchgate.netrsc.org |

| 2:1 Benzoic Acid:Sodium Benzoate Co-crystal (Form A) | Not specified | Not specified | Dimers with shared edges connected into tapes; distorted hexagonal packing | researchgate.netrsc.org |

| 2:1 Benzoic Acid:Sodium Benzoate Co-crystal (Form B) | Not specified | Not specified | Enantiotropically related to Form A | mdpi.com |

| 1:1 Benzoic Acid:Lithium Benzoate Co-crystal | Not specified | Not specified | Dimers with shared edges connected into tapes | uni-bayreuth.de |

| Potassium 2,6-dihydroxybenzoate | Monoclinic | P21/n | 3D polymer with K+ bridged by ligands | researchgate.nettandfonline.com |

Ecotoxicity Assessment:this Involves Determining the Concentration of the Substance That Causes Harm to Various Aquatic Organisms. Standardized Acute Toxicity Tests Are Conducted on Representatives of Different Trophic Levels, Including Fish, Aquatic Invertebrates Like Daphnia Magna , and Algae.aldebaransistemas.comthe Results Are Expressed As an Lc50 Lethal Concentration for 50% of Fish or Ec50 Effective Concentration for 50% of Invertebrates or Algae .aldebaransistemas.comsigmaaldrich.cnbased on These Studies, a Predicted No Effect Concentration Pnec is Derived, Representing the Concentration Below Which Unacceptable Effects on the Ecosystem Are Unlikely to Occur.

Compliance and Monitoring in Industrial Applications

Compliance and monitoring for the industrial use of potassium benzoate are centered on adhering to the requirements of regulatory frameworks like REACH and implementing robust occupational safety and environmental protection measures. amfep.org The primary objective is to control worker exposure and prevent environmental releases during manufacturing, storage, and processing. lanxess.com

Compliance Measures:

Safety Data Sheets (SDS): A core component of compliance is the provision and adherence to Safety Data Sheets. sigmaaldrich.cn These documents detail the hazards of the substance and provide explicit guidance on safe handling, personal protective equipment (PPE), and emergency procedures. aldebaransistemas.comsigmaaldrich.cn For potassium benzoate, this includes recommendations for washing skin thoroughly after handling and wearing protective gloves and eye protection. sigmaaldrich.cn

Engineering Controls: In industrial settings where dust may be generated, facilities are required to use process enclosures, explosion-proof ventilation equipment, and other engineering controls to keep worker exposure below established limits, such as the OSHA PEL for particulates. lanxess.com

Accidental Release Prevention: Environmental compliance involves implementing measures to contain spills and prevent the substance from entering drains or surface water. aldebaransistemas.comsigmaaldrich.cn This includes covering drains and having procedures for collecting, binding, and properly disposing of spilled material. aldebaransistemas.comsigmaaldrich.cn

Worker Training: Workers must be trained on proper handling procedures and the potential physical and health hazards associated with potassium benzoate exposure. lanxess.com

Monitoring Techniques:

Advanced Analytical Techniques for Potassium Benzoate Characterization

Chromatographic Methods

Chromatography encompasses a range of techniques that separate mixtures based on the differential distribution of their components between a stationary phase and a mobile phase. For potassium benzoate (B1203000) analysis, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ion Chromatography (IC) are the most relevant and widely employed methods. jmp.irasianpubs.org

HPLC is a cornerstone technique for the analysis of potassium benzoate due to its versatility, high resolution, and sensitivity. njlabs.com It is the most common analytical method for the determination of benzoic acid and its salts, like potassium sorbate (B1223678) and sodium benzoate. jmp.iralwsci.com The principle involves pumping a liquid solvent mixture (the mobile phase) containing the sample through a column filled with a solid adsorbent material (the stationary phase).

Reversed-phase HPLC (RP-HPLC) is the most frequently utilized mode for potassium benzoate analysis. jmp.ir In this setup, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. C18 (or ODS) columns are the most common choice for the stationary phase in the analysis of preservatives like potassium benzoate. jmp.irajast.netresearchgate.net This approach is ideal for separating and quantifying hydrophobic preservatives. alwsci.com

Several studies have developed and validated RP-HPLC methods for the simultaneous determination of potassium benzoate and other preservatives in various products. For instance, a method developed for soft drinks, vinegar, and fruit jam utilized a C18-bonded monolithic silica (B1680970) column, which offers advantages like lower operating pressure and higher efficiency compared to conventional particle columns. researchgate.net Another application involved the analysis of doogh, a traditional Iranian fermented milk drink, using a C18 column to separate potassium sorbate and sodium benzoate. orientjchem.org

The following table summarizes typical RP-HPLC column parameters used in potassium benzoate analysis from various research findings:

| Stationary Phase Type | Column Dimensions | Particle Size | Reference |

| Purospher® STAR RP-18e | 30 mm × 4 mm | 3 µm | researchgate.netakjournals.com |

| Luna C18 | 150 mm x 4.6 mm | 5 µm | ajast.net |

| Inertsil ODS-3V | 250 × 4.6 mm | 5 μm | nih.govnih.gov |

| Purospher® STAR RP-18 | 25 cm x 4.6 mm | 5µm | ajrconline.org |

| ACE C18 | 250×4.6mm | Not Specified | jmp.ir |

| Supelcosil LC-18 | 25 cm X 4.6 mm | 5 mm | iau.ir |

| C18 Column | 250 mm×4 I.D | 5 µm | orientjchem.org |

| C18 Column | 4.6 mm × 250 mm | 5 μm | pnu.ac.ir |

The composition of the mobile phase is a critical factor that determines the success of the separation in HPLC. researchgate.net For the analysis of potassium benzoate, the mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). njlabs.comsielc.com The pH of the buffer and the ratio of the organic solvent are key parameters that are optimized to achieve the best separation.

The pH of the mobile phase significantly affects the retention time and resolution of analytes. sci-hub.se For acidic compounds like benzoic acid (the active form of potassium benzoate), adjusting the pH of the mobile phase can control its ionization state and thus its retention on a reversed-phase column. For example, a study optimizing the separation of several food additives found that a mobile phase pH of 4.5 was optimal. researchgate.net Another study determined that a pH of 4.2 for the ammonium (B1175870) acetate (B1210297) buffer optimized the separation between sodium benzoate and potassium sorbate. sci-hub.se

The flow rate of the mobile phase is another parameter that is adjusted to achieve efficient separation within a reasonable time. Typical flow rates in published methods range from 0.8 mL/min to 1.4 mL/min. jmp.irorientjchem.orgnih.gov Isocratic elution, where the mobile phase composition remains constant throughout the run, is often sufficient for separating potassium benzoate. ukim.mk However, gradient elution, where the mobile phase composition is changed during the analysis, can be employed to improve the separation of more complex mixtures. njlabs.comalwsci.com

The table below presents examples of optimized mobile phase conditions from different studies for the analysis of potassium benzoate (or its sodium salt).

| Mobile Phase Composition | pH | Flow Rate (mL/min) | Reference |

| Acetonitrile: Sodium acetate buffer (20:80) | 4.3 | 1.0 | ajast.net |

| Acetate buffer: Acetonitrile (63:37) | 4.4 | 1.0 | orientjchem.org |

| Acetonitrile–ammonium acetate buffer (40: 60) | 4.4 | 0.8 | jmp.ir |

| Phosphate buffer: Methanol (75:25) | 4.5 | Not Specified | researchgate.net |

| Acetonitrile–phosphate buffer (8:92 v/v) | 3.5 | 1.0 | researchgate.netakjournals.com |

| Methanol/phosphate buffer (20/80, V/V) | 3.70 | 1.0 | ukim.mk |

| Ammonium acetate buffer: Methanol (65:35) | Not Specified | 1.0 | pnu.ac.ir |

The most common detection method coupled with HPLC for potassium benzoate analysis is Ultraviolet-Visible (UV-Vis) spectroscopy. njlabs.com Potassium benzoate, or more specifically the benzoate molecule, strongly absorbs UV light. A Diode Array Detector (DAD) is particularly useful as it can monitor absorbance across a range of wavelengths simultaneously, enhancing the specificity of the detection and allowing for the identification of compounds based on their UV spectra. njlabs.comakjournals.comsci-hub.se

The optimal wavelength for detecting potassium benzoate is typically around 225-235 nm. ajast.netajrconline.orgiau.irukim.mk However, different studies have used various wavelengths depending on the specific requirements of the analysis and the other compounds being measured simultaneously. For instance, one method used 225 nm for sodium benzoate and 255 nm for potassium sorbate, sci-hub.se while another used 195 nm for sodium benzoate and 260 nm for potassium sorbate to achieve high sensitivity. researchgate.netakjournals.com

The use of a DAD allows for the confirmation of peak purity and the identity of the analyte peak, which is a crucial part of method validation. akjournals.com The detector provides spectral information that can be compared to a standard, confirming that the peak corresponds to potassium benzoate and is not co-eluting with an interfering compound. sci-hub.se

Gas Chromatography (GC) is another powerful analytical technique that can be used for the determination of preservatives. jmp.irasianpubs.org In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase.

While less common than HPLC for benzoate analysis, GC methods have been reported. jmp.ir Often, a derivatization step is required to convert the non-volatile benzoic acid/benzoate into a more volatile form suitable for GC analysis. GC is frequently coupled with a Mass Spectrometry (MS) detector (GC-MS), which provides high selectivity and allows for definitive identification of the compounds. coresta.org

A validated GC/MS method was developed for the determination of sodium propionate, potassium sorbate, and sodium benzoate in smokeless tobacco products. coresta.org This method involved extraction with acidified methanol and used a Stabilwax-DA GC column with helium as the carrier gas. coresta.org Another study used purge-and-trap or static headspace concentration techniques coupled with capillary gas chromatography to survey for benzene (B151609) that can form from the reaction of benzoate salts and ascorbic acid in foods. nih.gov

Ion Chromatography (IC) is a subset of HPLC that is specifically designed for the separation of ions and polar molecules. It utilizes ion-exchange resins as the stationary phase to separate analytes based on their charge. IC has been successfully applied to the determination of benzoate in various food products, including soft drinks, fruit juices, and soy sauce. asianpubs.orgajrconline.org

In some applications of IC, potassium benzoate itself can be used as a component of the eluent (the mobile phase). journals.co.za For example, dilute solutions of potassium benzoate have been used to separate mixtures of other anions on low-capacity anion-exchange resins, with detection achieved by conductivity measurement. journals.co.za This highlights the ionic nature of the benzoate component and its utility within ion-exchange systems. Reagent-Free Ion Chromatography (RFIC) is a specific application that has been noted for the determination of benzoate in liquid food products. asianpubs.orgajrconline.org

High-Performance Liquid Chromatography (HPLC) Methodologies

Electrophoretic Methods: Capillary Electrophoresis

Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of preservatives like potassium benzoate due to its high separation efficiency, rapid analysis times, and minimal solvent consumption. nih.gov This method separates ionic species based on their electrophoretic mobility in an electric field within a narrow fused-silica capillary.

Capillary Zone Electrophoresis (CZE):

Capillary Zone Electrophoresis (CZE) is a widely employed mode of CE for the determination of benzoate. fda.gov.tw In CZE, the separation is based on the differences in the mass-to-charge ratio of the analytes. For the analysis of potassium benzoate, the benzoate anion is the species of interest.

A common approach involves using a borate (B1201080) buffer, for instance, a 20 mM sodium tetraborate (B1243019) buffer at a pH of approximately 9.3 or 9.65, which facilitates the separation. kawasaki-m.ac.jpresearchgate.net Detection is typically carried out using a UV detector at a wavelength where benzoate exhibits strong absorbance, such as 200 nm, 220 nm, or 225 nm. fda.gov.twkawasaki-m.ac.jpresearchgate.net Under optimized conditions, the separation of benzoate and other preservatives can be achieved in less than 10 minutes. fda.gov.twkawasaki-m.ac.jp For instance, research has demonstrated the successful separation of sodium benzoate and various p-hydroxybenzoate esters in under eight minutes using a micellar electrokinetic capillary electrophoresis (MEKC) method, a variation of CZE. kawasaki-m.ac.jp

To enhance the reproducibility of quantification, an internal standard, such as hippuric acid, can be utilized. fda.gov.tw The application of a high voltage, for example, 10 kV or 28 kV, is crucial for driving the separation process. fda.gov.twscientificwebjournals.com The short-end injection mode can be applied to achieve even faster analysis times, with separations possible in under 30 seconds. nih.gov

The versatility of CZE allows for its application in diverse and complex matrices. For example, benzoate derivatives in soy sauce have been successfully analyzed by coupling CZE with a microextraction technique to handle the intricate sample composition. fda.gov.tw Similarly, CE methods have been developed for the analysis of benzoate in energy drinks, where cationic additives are sometimes added to the running buffer to optimize separation. calstate.edu

Research Findings in Capillary Electrophoresis of Benzoate:

Comparative Analytical Methodologies

While capillary electrophoresis offers significant advantages, other analytical techniques are also commonly employed for the determination of potassium benzoate. A comparative understanding of these methodologies is essential for selecting the most appropriate technique based on the specific analytical requirements.

High-Performance Liquid Chromatography (HPLC):

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the most common analytical method for determining benzoic acid and its salts, including potassium benzoate. iau.irjmp.ir This technique separates compounds based on their partitioning between a nonpolar stationary phase (like a C8 or C18 column) and a polar mobile phase. ajrconline.orgnih.gov

HPLC methods for benzoate analysis often utilize a mobile phase consisting of a mixture of an acetate buffer and an organic solvent like methanol or acetonitrile. jmp.irajrconline.org UV detection is typically set at wavelengths around 225 nm or 235 nm. iau.irajrconline.org HPLC offers high accuracy and precision and can be used for the simultaneous determination of multiple preservatives. jmp.irajrconline.org For instance, a validated HPLC method was developed for the simultaneous assay of potassium guaiacolsulfonate and sodium benzoate in a pediatric oral powder using a C8 column. nih.gov

Comparison of HPLC and Spectrophotometry:

Studies comparing HPLC with spectrophotometry for the determination of sodium benzoate and potassium sorbate have shown that HPLC is a more reliable and accurate method. iau.ir Spectrophotometry, which measures the amount of light absorbed by the sample at a specific wavelength, can be prone to interference from other compounds in the sample matrix. iau.ir At low concentrations, spectrophotometry may yield higher values compared to HPLC, while at high concentrations, it may show lower values. iau.ir Consequently, spectrophotometry is generally not suitable for the simultaneous and precise detection and determination of potassium sorbate and sodium benzoate. iau.ir

Other Analytical Techniques:

Besides HPLC and CE, other methods have been reported for the analysis of benzoates, including:

Gas Chromatography (GC): Often coupled with mass spectrometry (GC-MS), this technique is suitable for volatile compounds and may require derivatization for non-volatile analytes. iau.irajrconline.org

Thin-Layer Chromatography (TLC): A simpler chromatographic technique used for qualitative or semi-quantitative analysis. jmp.ir

Ion Chromatography (IC): Specifically designed for the separation and analysis of ions. ajrconline.org

Comparative Overview of Analytical Methods:

The choice of analytical method ultimately depends on factors such as the complexity of the sample matrix, the required level of sensitivity and accuracy, available instrumentation, and the need for simultaneous analysis of multiple compounds. For the precise and reliable characterization of potassium benzoate, hyphenated techniques that couple separation methods with powerful detection systems, such as LC-MS or GC-MS, offer enhanced specificity and sensitivity. unime.it

Environmental Fate and Biogeochemical Transformations of Benzoate

Biodegradation Pathways

Microorganisms have evolved diverse catabolic pathways to utilize benzoate (B1203000) as a source of carbon and energy. wits.ac.za These pathways are broadly categorized based on the presence or absence of oxygen, leading to distinct enzymatic reactions and intermediate compounds. csic.esoup.com

Aerobic Degradation Mechanisms in Microbial Systems

In the presence of oxygen, bacteria employ several strategies to destabilize and cleave the aromatic ring of benzoate. nih.gov Molecular oxygen acts not only as the terminal electron acceptor but also as a crucial co-substrate for the initial enzymatic attacks on the benzene (B151609) ring. csic.es

A prevalent aerobic pathway involves the hydroxylation of the benzoate ring to form catecholic intermediates. nih.gov This process is typically initiated by a benzoate 1,2-dioxygenase, which incorporates two oxygen atoms into the benzoate molecule, forming cis-1,2-dihydro-1,2-dihydroxybenzoate. ontosight.ai This intermediate is then dehydrogenated to produce catechol. nih.govontosight.ai

Subsequently, the catechol ring is cleaved by dioxygenases. nih.gov This can occur through two primary mechanisms:

Ortho-cleavage (intradiol): The ring is broken between the two hydroxyl groups.

Meta-cleavage (extradiol): The ring is broken adjacent to one of the hydroxyl groups. nih.gov

The resulting aliphatic acids are then funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. nih.gov

Table 1: Key Enzymes in Aerobic Hydroxylation and Dioxygenase-Mediated Ring Cleavage of Benzoate

| Enzyme | Function | Intermediate Formed |

| Benzoate 1,2-Dioxygenase | Initial hydroxylation of benzoate | cis-1,2-Dihydro-1,2-dihydroxybenzoate |

| cis-1,2-Dihydro-1,2-dihydroxybenzoate Dehydrogenase | Dehydrogenation of the diol | Catechol |

| Catechol 1,2-Dioxygenase (ortho-cleavage) | Ring fission of catechol | cis,cis-Muconic acid |

| Catechol 2,3-Dioxygenase (meta-cleavage) | Ring fission of catechol | 2-Hydroxymuconic semialdehyde |

An alternative aerobic strategy, often referred to as the "box" pathway, begins with the activation of benzoate to its coenzyme A (CoA) thioester, benzoyl-CoA, by a benzoate-CoA ligase. csic.esnih.gov This is followed by the action of a benzoyl-CoA 2,3-epoxidase, which forms an epoxide across the 2,3-position of the aromatic ring. csic.es A subsequent dihydrolase cleaves the ring. csic.esnih.gov The resulting products are further metabolized to central intermediates like succinyl-CoA and acetyl-CoA. csic.es This pathway is considered a hybrid as it incorporates an initial activation step reminiscent of anaerobic pathways. csic.es

In some microorganisms, benzoate can be catabolized through the gentisate pathway. nih.gov While benzoate itself is not directly converted to gentisate, related compounds can be. For instance, some bacteria can degrade benzoate via a CoA-dependent epoxide pathway while simultaneously inducing gentisate 1,2-dioxygenase. nih.gov In Comamonas testosteroni, it has been shown that benzoyl-CoA, an intermediate of benzoate degradation, can act as an effector molecule, inducing the expression of genes for the gentisate pathway even though it is not the primary degradation route for benzoate in that organism. nih.gov The gentisate pathway involves the cleavage of gentisate by gentisate 1,2-dioxygenase. nih.gov

Anaerobic Degradation Mechanisms in Microbial Systems

In the absence of oxygen, the degradation of the chemically stable benzene ring requires a different biochemical approach. pnas.org Anaerobic bacteria utilize a reductive strategy, in contrast to the oxidative attacks seen in aerobic pathways. csic.es Benzoate is a central intermediate in the anaerobic breakdown of many aromatic compounds. frontiersin.orgethz.ch

The universal first step in the anaerobic degradation of benzoate is its activation to a more reactive thioester derivative, benzoyl-CoA. frontiersin.orgresearchgate.net This reaction is catalyzed by an ATP-dependent benzoate-CoA ligase, which forms a high-energy thioester bond between benzoate and coenzyme A. csic.esresearchgate.net This activation serves two main purposes: it prepares the molecule for subsequent reduction reactions and facilitates the accumulation of the aromatic compound inside the bacterial cell. researchgate.net The formation of benzoyl-CoA is a common strategy employed by anaerobic bacteria for the catabolism of a wide range of aromatic compounds. nih.govfrontiersin.org

Table 2: Comparison of Aerobic and Anaerobic Benzoate Degradation Initiation

| Feature | Aerobic Degradation | Anaerobic Degradation |

| Initial Reaction | Hydroxylation or CoA ligation | CoA ligation |

| Key Enzyme (Typical) | Benzoate 1,2-dioxygenase | Benzoate-CoA ligase |

| Oxygen Requirement | Obligatory as a co-substrate | Strictly absent |

| Initial Product | Dihydroxylated intermediates or Benzoyl-CoA | Benzoyl-CoA |

Reductive Dearomatization and Ring Cleavage

The breakdown of the stable aromatic ring of benzoate is a critical step in its metabolism. Microorganisms employ distinct strategies for this process, largely dependent on the availability of oxygen.

In anaerobic environments, the degradation pathway involves a coenzyme A (CoA)-dependent activation of the benzoate ring, followed by reductive dearomatization and subsequent hydrolytic ring cleavage. csic.esresearchgate.net This process begins with the activation of benzoate to benzoyl-CoA. ethz.chysu.edu The dearomatization of the benzene ring then occurs through a two-electron reduction of benzoyl-CoA, yielding intermediates like cyclohex-diene-1-carboxyl-CoA. ethz.ch In obligate anaerobes, this reduction is catalyzed by an ATP-independent class II benzoyl-CoA reductase (BamBCDEFGHI), while facultative anaerobes typically use an ATP-dependent class I reductase (BcrABCD). oup.com

A third strategy, known as the aerobic hybrid pathway (or box pathway), incorporates features of both aerobic and anaerobic processes. csic.esresearchgate.net This pathway also starts with the activation of benzoate to benzoyl-CoA. csic.esresearchgate.net However, the subsequent dearomatization and ring-cleavage steps are carried out by a benzoyl-CoA 2,3-epoxidase (BoxAB) and a BoxC dihydrolase, respectively. csic.esresearchgate.net Unlike classical aerobic pathways, the ring cleavage in this hybrid mechanism is hydrolytic rather than oxygenolytic. csic.es

Intermediates and Metabolic Routes

The degradation of benzoate proceeds through a series of metabolic intermediates, which vary depending on the pathway.

In the anaerobic pathway, after the initial activation to benzoyl-CoA , the ring is reduced. ethz.ch Subsequent reactions lead to the formation of compounds such as cyclohex-1-ene-1-carboxyl-CoA and 6-hydroxy-cyclohex-1-ene-1-carboxyl-CoA . ethz.ch The pathway ultimately generates 3-hydroxypimelyl-CoA , which is further metabolized. ethz.chnih.gov

The classical aerobic pathway, in contrast, involves the initial hydroxylation of the aromatic ring to produce intermediates like catechol or protocatechuate . researchgate.netnih.gov These compounds are then cleaved by dioxygenases and funneled into the β-ketoadipate pathway, which converts them into succinyl-CoA and acetyl-CoA , compounds that can enter the central tricarboxylic acid (TCA) cycle. researchgate.netnih.gov

The aerobic hybrid (box) pathway utilizes CoA thioesters as intermediates throughout the process. researchgate.net After the formation of benzoyl-CoA, it is converted to 2,3-epoxybenzoyl-CoA . researchgate.net Ring cleavage yields 3,4-dehydroadipyl-CoA semialdehyde , which is then oxidized to 3,4-dehydroadipyl-CoA . researchgate.net This is further metabolized to produce succinyl-CoA and acetyl-CoA. csic.esresearchgate.net

| Metabolic Pathway | Key Intermediates |

| Anaerobic Degradation | Benzoate → Benzoyl-CoA → Cyclohex-1,5-diene-1-carboxyl-CoA → 3-Hydroxypimelyl-CoA ethz.chnih.gov |

| Aerobic Degradation (Classical) | Benzoate → Catechol/Protocatechuate → 3-Oxoadipate (β-Ketoadipate) → Succinyl-CoA + Acetyl-CoA researchgate.netnih.gov |

| Aerobic Degradation (Hybrid box) | Benzoate → Benzoyl-CoA → 2,3-Epoxybenzoyl-CoA → 3,4-Dehydroadipyl-CoA semialdehyde → Succinyl-CoA + Acetyl-CoA csic.esresearchgate.net |

Transcriptional Regulation of Benzoate Degradation Genes

The expression of genes responsible for benzoate degradation is tightly controlled by specific transcriptional regulators. These regulatory systems ensure that the metabolic machinery is produced only when benzoate or its metabolites are present.

In the aerobic hybrid (box) pathway, the BoxR protein acts as a transcriptional repressor. csic.esresearchgate.net The box genes are induced by benzoyl-CoA , which is the true inducer molecule that binds to BoxR, causing it to release from the DNA and allowing transcription to proceed. csic.esresearchgate.net The BoxR/benzoyl-CoA regulatory system is considered a widespread strategy for controlling this pathway in bacteria. csic.esnih.gov

For the anaerobic (bzd) pathway, a similar repressor, BzdR , controls the expression of the bzd genes, also responding to benzoyl-CoA. csic.esfrontiersin.org

In other bacteria, such as Acinetobacter sp. strain ADP1, the LysR-type transcriptional activator BenM regulates the ben genes, which convert benzoate to catechol. nih.govasm.org BenM responds to both benzoate and cis,cis-muconate (B1241781), an intermediate of the pathway. nih.govasm.org Another regulator, CatM , also a LysR-type activator, controls the cat genes for catechol degradation. nih.govasm.org In Pseudomonas putida, the global regulator Crc inhibits the expression of benzoate degradation genes by binding to the mRNA of the transcriptional activator BenR , thereby reducing its translation. asm.org

| Regulator | Regulated Genes | Pathway | Inducer Molecule(s) | Organism Example |

| BoxR | box genes | Aerobic Hybrid | Benzoyl-CoA csic.esresearchgate.net | Azoarcus sp. csic.es |

| BzdR | bzd genes | Anaerobic | Benzoyl-CoA frontiersin.org | Azoarcus sp. frontiersin.org |

| BenM | ben and cat genes | Aerobic | Benzoate, cis,cis-muconate nih.govasm.org | Acinetobacter sp. ADP1 nih.gov |

| CatM | cat genes | Aerobic | cis,cis-muconate asm.org | Acinetobacter sp. ADP1 asm.org |

| Crc | benR (post-transcriptionally) | Aerobic | (Global regulator, represses in presence of preferred carbon sources) | Pseudomonas putida asm.org |

Cross-Regulation Between Aerobic and Anaerobic Pathways

A notable feature of benzoate metabolism in some bacteria is the existence of transcriptional cross-regulation between the aerobic and anaerobic degradation pathways. csic.es This regulatory overlap allows microorganisms to adapt efficiently to environments where oxygen concentrations fluctuate.

In Azoarcus sp., the transcriptional repressors BoxR (from the aerobic hybrid pathway) and BzdR (from the anaerobic pathway) are paralogous, meaning they are related by gene duplication. csic.esresearchgate.net These two regulators act synergistically to control the expression of both the box and bzd gene clusters. csic.esnih.gov This interconnected control has not been widely demonstrated for other aromatic compound catabolism and suggests a sophisticated biological strategy to enhance cellular fitness in variable oxygen conditions. csic.esresearchgate.net The ability to co-regulate both pathways ensures the organism can seamlessly switch its metabolic strategy to continue utilizing benzoate whether oxygen is present or not. nih.gov

Environmental Persistence and Mobility Studies

Potassium benzoate is readily biodegradable and is not expected to persist in the environment. lanxess.com Its mobility and persistence are influenced by factors such as light exposure and its potential for uptake by organisms.

Photodegradation Kinetics

Photodegradation, the breakdown of compounds by light, can be a route for the elimination of benzoates from the environment. For benzoic acid, a study showed 90% photodegradation occurred after 140 minutes. oecd.org The process often follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the substance. nih.govresearchgate.net While specific kinetic studies on potassium benzoate are limited, the behavior of the benzoate moiety is key. Indirect photolysis via reaction with hydroxyl radicals is considered a minor elimination pathway. who.int

Bioaccumulation Potential Assessments

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. Assessments for potassium benzoate and its related salts consistently indicate a low potential for bioaccumulation. lanxess.comuprm.edueuropa.eu The compound is rapidly absorbed, metabolized, and excreted in mammals, with no significant accumulation reported in the body. federalregister.gov This low bioaccumulation potential suggests that potassium benzoate is unlikely to build up in food chains to toxic levels. lanxess.comuprm.edu

Ecological Impact Assessments

The release of benzoate salts, such as potassium benzoate, into the environment raises considerations regarding their potential impact on various ecosystems. In aqueous environments, potassium benzoate dissociates, and the environmental fate is primarily that of the benzoate ion and benzoic acid. regulations.gov Assessments of its ecological impact focus on its effects on a range of non-target organisms, from microorganisms to fish.

Benzoate is generally considered to be readily biodegradable under aerobic conditions. regulations.govwho.int However, its persistence and potential for accumulation in aquatic ecosystems can be influenced by environmental conditions and concentration levels, with improper wastewater treatment being a key factor in its release. chemrxiv.orgchemrxiv.org While generally having low toxicity, the persistent release and buildup of benzoate may negatively affect aquatic environments by altering microbial community balances and impacting the health of fish and invertebrates. chemrxiv.org

Toxicity to Aquatic Organisms

Research indicates that the toxicity of benzoate to aquatic life is dependent on several factors, including the concentration of the compound, the duration of exposure, and the specific susceptibility of the organism. chemrxiv.org

Fish: Studies have shown that sodium benzoate, a closely related salt, can exhibit toxicity to fish. chemrxiv.org Exposure can lead to acute toxicity, resulting in death, or sub-lethal effects such as decreased growth rates, impaired reproduction, and behavioral changes. chemrxiv.org For instance, in a study on the freshwater fish Anabas testudineus, exposure to sodium benzoate resulted in reduced absolute and relative weights of the liver and testis, indicating tissue-specific toxicity. researchgate.net It also altered spermatogenesis and steroidogenesis, leading to a reduction in sperm count and motility. researchgate.net The 96-hour LC50 for benzoic acid in the fathead minnow (Pimephales promelas) has been reported as 484 mg/L. who.int

Invertebrates: Aquatic invertebrates are also susceptible to the effects of benzoate. The impact can include changes to their health and the balance of microbial communities upon which they may depend. chemrxiv.org While specific data for potassium benzoate is limited, studies on related compounds like emamectin (B195283) benzoate show that it can be toxic to aquatic invertebrates, affecting their life cycle and egg production. unco.edu For sodium benzoate, it is considered moderately to practically non-toxic to freshwater invertebrates. regulations.gov

Algae and Microorganisms: Benzoate has been shown to be toxic to aquatic plants at concentrations greater than 1 ppm. regulations.gov In a 72-hour study with the freshwater green alga Desmodesmus subspicatus, methyl benzoate, another related compound, showed an ErC50 for growth rate inhibition at 111.9 mg/L. europa.eu For the cyanobacterium Anabaena inaequalis, a chronic study reported an EC50 value of 9 mg/L for cell multiplication inhibition, which was the lowest observed EC50 value among tested aquatic species. who.int The antimicrobial properties of benzoate mean it can inhibit the growth of bacteria and fungi, with effectiveness being pH-dependent. who.int

Interactive Data Table: Acute Ecotoxicity of Benzoate and Related Compounds

| Organism | Species | Compound | Exposure Duration | Endpoint | Value (mg/L) | Reference |

| Fish | Pimephales promelas (Fathead minnow) | Benzoic Acid | 96 hours | LC50 | 484 | who.int |

| Algae | Desmodesmus subspicatus | Methyl Benzoate | 72 hours | ErC50 | 111.9 | europa.eu |

| Cyanobacteria | Anabaena inaequalis | Benzoic Acid | - | EC50 | 9 | who.int |

| Invertebrate | Daphnia magna | Emamectin Benzoate | - | EC50 | 0.001 | researchgate.net |

| Copepod | Tigriopus californicus | Emamectin Benzoate | - | LD50 | 0.00256 | unco.edu |

Interactive Data Table: Chronic Ecotoxicity of Benzoate and Related Compounds

| Organism | Species | Compound | Exposure Time | Endpoint | Value (mg/L) | Reference |

| Fish | Danio rerio (Zebra fish) | Sodium Benzoate | 144 hours | NOEC | 10 | valudor.com |

Mechanistic Studies on Benzoate Chemical Reactivity and Interactions

Thermal Decomposition and Reaction Mechanisms

Potassium benzoate (B1203000) exhibits thermal instability and undergoes decomposition upon heating. uprm.educhemicalbook.com The process of thermal decomposition can be influenced by the presence of other chemical compounds. When heated to decomposition, potassium benzoate can emit hazardous products, including carbon monoxide and carbon dioxide. uprm.edu The airborne dust of the compound, similar to most combustible organic substances, may form explosive mixtures when ignited. uprm.edu

Thermogravimetric analysis has shown that the decomposition of potassium benzoate occurs at approximately 430°C. akjournals.com However, in the presence of certain metal salts, the decomposition pathway is altered. Studies involving cadmium or zinc salts have demonstrated a two-step decomposition process. akjournals.com The initial stage, occurring around 300°C, corresponds to the decomposition of cadmium or zinc benzoate, which is formed in the reaction mixture. akjournals.com This is followed by the decomposition of the remaining potassium benzoate at the higher temperature of 430°C. akjournals.com

The products of this thermal rearrangement in the presence of cadmium and zinc compounds can include terephthalic acid, benzene (B151609), and carbon dioxide. akjournals.com The formation of benzene from the decarboxylation of potassium benzoate is proposed to occur through an anionic mechanism that involves a phenyl anion intermediate. researchgate.net

Table 1: Thermal Decomposition Data for Potassium Benzoate

| Condition | Decomposition Temperature | Key Products | Proposed Mechanism |

|---|---|---|---|

| Heating alone | ~430°C akjournals.com | Carbon Monoxide, Carbon Dioxide uprm.edu | General decomposition |

Interactions in Complex Chemical Systems

Potassium benzoate's reactivity extends to its interactions within complex chemical matrices, where it can participate in reactions that alter its structure or the surrounding molecules. A significant interaction is with ascorbic acid (vitamin C). In aqueous, acidic environments, particularly when exposed to heat or ultraviolet light, potassium benzoate can react with ascorbic acid to form benzene. medicalnewstoday.comtaylorandfrancis.com

The interaction of benzoates with biological macromolecules has also been a subject of study. There is evidence that proteins can bind with benzoate, potentially leading to structural changes. nih.gov For instance, studies on similar preservatives like potassium sorbate (B1223678) have shown they can form covalent bonds with lysine (B10760008) residues in proteins such as bovine serum albumin (BSA), acting as a catalyst in the Maillard reaction. nih.gov When used in combination with other food preservatives like potassium sorbate and sodium dihydrogen citrate, potassium benzoate may exhibit synergistic effects. nih.govresearchgate.net

Furthermore, the benzoate anion plays a role in materials science, influencing the crystal growth and morphology of metal-organic frameworks (MOFs). taylorandfrancis.com In the synthesis of γ-cyclodextrin-based MOFs, the presence of benzoate as a counter-anion has been shown to have a great influence on crystal growth, leading to larger crystal sizes compared to when other ions are used. taylorandfrancis.com

Table 2: Interactions of Potassium Benzoate in Complex Systems

| Interacting Species | Conditions | Resulting Products/Effects |

|---|---|---|

| Ascorbic Acid (Vitamin C) | Acidic, exposure to heat or UV light medicalnewstoday.comtaylorandfrancis.com | Benzene medicalnewstoday.comtaylorandfrancis.com |

| Proteins (e.g., BSA) | Aqueous solution | Potential for covalent bonding and structural changes nih.govnih.gov |

| Other Preservatives (e.g., Potassium Sorbate) | Combined use in formulations | Synergistic effects nih.govresearchgate.net |

Catalytic Roles in Chemical Processes

Potassium benzoate serves not only as a reactant but also as a catalyst in specific industrial chemical transformations. google.comchemimpex.com Its catalytic activity is notably harnessed in the production of terephthalic acid. It acts as a starting material in the disproportionation process where, in the presence of catalysts like cadmium or zinc compounds, it is converted to terephthalate (B1205515). akjournals.comgoogle.com Mechanistic studies suggest that the actual catalytic agents in this process are the cadmium or zinc carboxylates that form in situ during the reaction. akjournals.com

A key application of potassium benzoate's catalytic properties is in environmental management, specifically in the purification of industrial effluent gases. google.com It is employed as a catalyst to facilitate the conversion of residual sulfur dioxide (SO₂) present in the effluent from sulfur plants into elemental sulfur. google.com This process is a crucial step in reducing sulfur emissions and mitigating pollution. The catalytic oxidation of SO₂ is a cornerstone of industrial chemistry, essential for producing sulfuric acid and controlling air pollution. avestia.com While various catalysts are used for SO₂ oxidation, potassium benzoate has been identified for its role in this specific purification context. google.comavestia.com

Applications in Materials Science and Engineering

Utilization in Polymer Science

In the field of polymer science, potassium benzoate (B1203000) serves as a multifunctional additive, enhancing the properties and performance of various polymeric materials. atamanchemicals.comspecialchem.com It can be found in products such as coating products, inks, and toners. atamanchemicals.com

Benzoate plasticizers, including potassium benzoate, are chemical additives used to improve the flexibility, durability, and workability of plastics, particularly polyvinyl chloride (PVC) and other polymers. gblchemicalltd.com These plasticizers function by reducing the intermolecular forces between polymer chains, which makes the material more malleable and less brittle. gblchemicalltd.comresearchgate.net Benzoates are recognized for their high solvating power, which is beneficial in PVC and other thermoplastic polymer applications. specialchem.com They are often used in blends with other plasticizers to optimize performance and processing characteristics. specialchem.com

Monobenzoates, due to their higher volatility, are typically employed as solvency-boosting or viscosity-depressing additives in flexible PVC formulations. specialchem.com The use of benzoate plasticizers can lead to several advantages, including good UV stability and resistance to weathering, which is crucial for outdoor applications. specialchem.comgblchemicalltd.com

Table 1: Applications and Benefits of Benzoate Plasticizers in Polymer Formulations

| Application | Benefit | Source |

|---|---|---|

| Polyvinyl Chloride (PVC) | Improved flexibility and workability | gblchemicalltd.com |

| Thermoplastic Polymers | Enhanced processing | specialchem.com |

| Flexible PVC | Viscosity reduction | specialchem.com |

| Outdoor Products | UV stability and weathering resistance | specialchem.comgblchemicalltd.com |

Potassium benzoate is also employed as a stabilizer in polymeric materials, protecting them from degradation. atamanchemicals.comresearchgate.net Organic UV stabilizers, such as those based on benzoates, are used to prevent the photodegradation and photo-crosslinking of polymers caused by sunlight and artificial light. mdpi.com In some applications, potassium benzoate has been used as a catalyst in the synthesis of polyester (B1180765) light stabilizers. researchgate.net These stabilizers are incorporated into polymers like polypropylene (B1209903) to enhance their resistance to UV radiation. researchgate.net The catalytic efficiency of potassium benzoate in these heterogeneous phase syntheses has been observed to increase with its surface area. researchgate.net

Advanced Carbon Materials Synthesis

A significant and innovative application of potassium benzoate is in the synthesis of advanced carbon materials with tailored properties for environmental and energy storage applications. researchgate.netsciopen.com

Researchers have developed methods to synthesize porous carbons using potassium benzoate through a single-step, self-activating approach. researchgate.net This process is considered more facile and less corrosive than traditional methods. researchgate.net The resulting porous carbons exhibit well-developed porous structures and high textural activity. researchgate.netresearchgate.net

Potassium benzoate-derived porous carbons have shown significant promise for carbon dioxide (CO2) capture. researchgate.netosti.gov These materials possess high surface areas and pore volumes, which are advantageous for gas adsorption. researchgate.netresearchgate.net For instance, a specific sample, PBC-750-800, demonstrated a high CO2 uptake of 4.91 mmol g⁻¹ at 0°C and 3.59 mmol g⁻¹ at 25°C under 1 bar of pressure. researchgate.netresearchgate.net This material also exhibited excellent cycling stability, maintaining 100% of its initial CO2 adsorption capacity over five cycles, and a CO2/N2 selectivity of 18. researchgate.net The presence of oxygen functionalities on the surface of these carbons can further enhance CO2 adsorption capacity. researchgate.net

Table 2: CO2 Adsorption Performance of Potassium Benzoate-Derived Porous Carbon (PBC-750-800)

| Parameter | Value | Source |

|---|---|---|

| CO2 Uptake (0°C, 1 bar) | 4.91 mmol g⁻¹ | researchgate.net |

| CO2 Uptake (25°C, 1 bar) | 3.59 mmol g⁻¹ | researchgate.net |

| Brunauer–Emmett–Teller (BET) Surface Area | Up to 1119 m²/g | researchgate.net |

| Maximum Pore Volume | 0.56 cm³/g | researchgate.net |

| CO2/N2 Selectivity | 18 | researchgate.net |

| Cycling Stability (5 cycles) | 100% retention | researchgate.net |

The same potassium benzoate-derived porous carbons that are effective for CO2 capture also show excellent performance as electrode materials for supercapacitors. researchgate.netsciopen.com The high surface area, developed porous structure, and good chemical stability of these materials are key to their electrochemical performance. researchgate.netresearchgate.net

The optimal sample, PBC-750-800, exhibited a high specific capacitance of 320 F g⁻¹ at a current density of 0.5 A g⁻¹ in a 6 M potassium hydroxide (B78521) (KOH) electrolyte. researchgate.net It also demonstrated good rate capability, retaining 57% of its capacitance at 5 A g⁻¹ and 51% at 30 A g⁻¹. researchgate.net This indicates the potential of using a cost-effective and novel strategy to prepare advanced porous carbons for high-performance supercapacitors. researchgate.net

Table 3: Electrochemical Performance of Potassium Benzoate-Derived Porous Carbon (PBC-750-800) in a Three-Electrode System

| Parameter | Value | Source |

|---|---|---|

| Specific Capacitance (0.5 A g⁻¹) | 320 F g⁻¹ | researchgate.net |

| Capacitance Retention (5 A g⁻¹) | 57% | researchgate.net |

| Capacitance Retention (30 A g⁻¹) | 51% | researchgate.net |

| Electrolyte | 6 M KOH | researchgate.net |

Applications in Coating and Ink Formulations

Potassium benzoate is utilized in the formulation of various coating products and inks. atamanchemicals.comatamanchemicals.comeuropa.eu Its primary role in these applications is often as a corrosion inhibitor, helping to protect metal surfaces from degradation. chemanalyst.com2017erp.com By incorporating potassium benzoate into coatings, manufacturers can enhance the durability and lifespan of metal products. chemanalyst.com It is also used as a processing aid or additive in the production of coatings and inks, where it can function as a pH regulating agent or stabilizer. lanxess.com The compound is compatible with various resin systems and can be used in the production of resins, coatings, and adhesives. justlonghealth.com

Role in Pyrotechnic Compositions

A significant application of potassium benzoate is in the field of pyrotechnics, particularly in the creation of fireworks. atamanchemicals.comfireworkscookbook.com It serves as a crucial fuel in pyrotechnic compositions, especially for producing the distinct whistling sound in many fireworks. atamanchemicals.com2017erp.com The compound is a key component in whistle compositions, rockets, and burst compositions. fireworkscookbook.com2017erp.com When mixed with an oxidizer like potassium perchlorate, potassium benzoate burns at a very high rate, which is considered explosive and is responsible for the whistling effect. cannonfuse.comjes.or.jp The composition typically involves a mixture of potassium benzoate and potassium perchlorate, with some formulations also including other components like sodium benzoate, phenolic resin, and catalysts such as red iron oxide or copper oxychloride. jes.or.jpgoogle.compyrolife.net The use of potassium benzoate is advantageous in creating specific visual and auditory effects in fireworks displays. fireworkscookbook.com Spray-dried potassium benzoate is particularly favored for whistling rockets due to its free-flowing and dry nature. 2017erp.com2017erp.com

Table: Example of a Whistle Agent Composition

| Component | Parts by Weight |

|---|---|

| Potassium benzoate | 15-25 |

| Sodium benzoate | 9-15 |

| Phenolic resin | 4-10 |

| Potassium perchlorate | 60-70 |

Source: google.com

Applications in Water Treatment Technologies

Potassium benzoate is employed in water treatment technologies, primarily for its role as a corrosion and scale inhibitor. riverlandtrading.com It is used in industrial cooling water systems and boiler feedwater to help prevent the corrosion of metal components. riverlandtrading.comgoogle.com The compound can be found in pH regulators and other water treatment products. atamanchemicals.comatamanchemicals.comeuropa.eu Studies have shown that benzoates, including potassium benzoate, can be effective corrosion inhibitors for mild steel in various water conditions. researchgate.net Its application in this sector helps to maintain the integrity and efficiency of water-based industrial systems. chemanalyst.com

Use in Liquid Crystal Display (LCD) Technology

While direct use of potassium benzoate in LCDs is not extensively documented in the provided results, the broader family of benzoate compounds is fundamental to the development of liquid crystal materials. researchgate.netresearchgate.net Liquid crystals based on benzoate structures are synthesized for their specific thermotropic properties, which are essential for display applications. researchgate.netnih.gov These materials are designed to have a nematic phase over a broad temperature range and possess specific optical properties required for electro-optical devices. researchgate.netnih.gov Research in this area focuses on synthesizing new benzoate derivatives to improve the performance of liquid crystal displays. nih.govums.edu.my

Applications in Oil and Gas Exploration and Production

In the oil and gas industry, potassium benzoate is used in products for exploration and production. atamanchemicals.comatamanchemicals.comeuropa.eu A key application is as a corrosion inhibitor, which is crucial for protecting metal equipment in the harsh environments encountered during drilling and extraction processes. chemanalyst.com The demand for effective corrosion inhibitors like benzoates is significant in this sector to ensure the longevity and safety of the infrastructure. elchemy.com

Role in Chemical Manufacturing as an Intermediate/Additive

Potassium benzoate serves as a vital chemical intermediate and additive in various industrial manufacturing processes. europa.euchemanalyst.com It is used in the production of a range of chemicals and products, including polymers and paper products. atamanchemicals.comatamanchemicals.comeuropa.eu The compound is manufactured through the neutralization of benzoic acid with potassium hydroxide or potassium carbonate. chemanalyst.comatamanchemicals.com

A significant industrial use of potassium benzoate is as a starting material in the production of terephthalic acid. google.comgoogle.com Terephthalic acid is a major commodity chemical, primarily used as a precursor for producing polyethylene (B3416737) terephthalate (B1205515) (PET), which is used in manufacturing clothing and plastic bottles. wikipedia.orgatamanchemicals.com The process, sometimes referred to as the Henkel process, involves the disproportionation of potassium benzoate to form potassium terephthalate and benzene (B151609). justlonghealth.comwikipedia.org The resulting potassium terephthalate is then treated with acid to yield terephthalic acid. justlonghealth.com

Chemical Intermediate for Benzyl (B1604629) Esters

Potassium benzoate serves as a key chemical intermediate in the synthesis of benzyl esters. oecd.org These esters are significant in various industries, including flavors and fragrances. epa.gov The production of benzyl esters from potassium benzoate typically involves a nucleophilic substitution reaction. In this process, the benzoate anion, readily supplied by the dissociation of potassium benzoate in a suitable solvent, acts as a nucleophile. This anion then reacts with a benzyl halide, such as benzyl bromide or benzyl chloride, to form the corresponding benzyl ester and a potassium halide salt.

This method is an adaptation of the Williamson ether synthesis, applied to ester formation. The general reaction can be represented as:

C₆H₅COOK + C₆H₅CH₂X → C₆H₅COOCH₂C₆H₅ + KX (Potassium Benzoate + Benzyl Halide → Benzyl Benzoate + Potassium Halide)

The use of benzoate salts like potassium benzoate is a common strategy for creating esters. orgsyn.orgscielo.br For instance, the synthesis of benzyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate has been achieved by reacting the corresponding carboxylic acid with benzyl bromide in the presence of potassium carbonate, which forms the potassium salt of the acid in situ. scielo.br Similarly, processes for producing potassium benzoate itself are sometimes integrated with facilities that also produce byproducts like benzyl alcohol and benzyl esters. google.com The selection of potassium benzoate as a starting material can be advantageous in applications where minimizing sodium content is desirable.

Agricultural Applications (e.g., Fungicides)

Potassium benzoate is utilized in agriculture for its fungicidal properties, functioning as a contact fungicide to control a range of plant diseases. atamanchemicals.combeyondpesticides.org Its mode of action involves inhibiting the growth and reproduction of various fungi, thereby preventing the spoilage they can cause. atamanchemicals.compsu.ac.th Research has demonstrated its efficacy against several economically important plant pathogens.

Studies have shown that potassium benzoate can significantly reduce the incidence of root rot diseases. In one study on cowpea plants, seed soaking with potassium benzoate solutions demonstrated a marked reduction in root rot caused by Fusarium and Rhizoctonia fungi. circadiancropsciences.com

Table 1: Effect of Potassium Benzoate on Cowpea Root Rot Incidence

| Treatment Concentration | Pathogen | Disease Reduction (%) |

| 9% | Fusarium | 88.4% circadiancropsciences.com |

| 9% | Rhizoctonia | 91.8% circadiancropsciences.com |

Further research on green bean plants integrated seed bio-priming with potassium salt treatments. curresweb.com The combined application of seed bio-priming with a 5.0% potassium benzoate solution was highly effective in controlling root rot caused by both Fusarium solani and Rhizoctonia solani. curresweb.com This integrated approach proved to be more effective than single treatments and, in some cases, superior to conventional fungicide applications. curresweb.com

Table 2: Disease Reduction in Green Bean with Integrated Seed Treatment

| Treatment | Pathogen | Disease Stage | Reduction (%) |

| Bio-priming + 5.0% Potassium Benzoate | Fusarium solani | Pre-emergence | 70.0% curresweb.com |

| Bio-priming + 5.0% Potassium Benzoate | Fusarium solani | Post-emergence | 67.0% curresweb.com |

| Bio-priming + 5.0% Potassium Benzoate | Rhizoctonia solani | Pre-emergence | 78.8% curresweb.com |

| Bio-priming + 5.0% Potassium Benzoate | Rhizoctonia solani | Post-emergence | 70.4% curresweb.com |

The application of potassium benzoate is not limited to root diseases. It has been evaluated as a seed dressing for maize to control a variety of diseases under field conditions. plantarchives.org In these applications, it is often considered alongside other "generally regarded as safe" (GRAS) salts, such as potassium sorbate (B1223678), for integrated pest management (IPM) strategies. mdpi.com Its use is particularly noted for post-harvest disease control, where it can inhibit fungi like Penicillium digitatum and P. italicum. circadiancropsciences.com The fungicidal activity of potassium benzoate is attributed to its ability to disrupt the metabolism of microorganisms and alter the permeability of their cell membranes. psu.ac.th

Regulatory and Environmental Governance in Industrial Contexts

Regulatory Frameworks for Non-Food and Non-Pharmaceutical Uses

The industrial use of potassium benzoate (B1203000) is governed by comprehensive chemical regulations designed to ensure a high level of protection for human health and the environment. wikipedia.org A primary framework in the European Union is the Regulation on Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH), which is managed by the European Chemicals Agency (ECHA). wikipedia.orgamfep.org

Under REACH, companies that manufacture or import chemical substances like potassium benzoate in quantities of one tonne or more per year must register them with ECHA. amfep.org Potassium benzoate is registered under REACH and is manufactured or imported into the European Economic Area (EEA) at a volume of 100 to 1,000 tonnes annually. atamanchemicals.com The registration process requires companies to provide data on the substance's properties, uses, and safe handling procedures. wikipedia.org This information forms the basis for a hazard and risk assessment.

ECHA disseminates this information, which identifies potassium benzoate's approved non-food and non-pharmaceutical applications. europa.eu These industrial uses are diverse and leverage its properties as a preservative, pH regulator, and corrosion inhibitor. lanxess.combonafideresearch.com

Approved Industrial Applications:

Formulation of Mixtures: It is used in the formulation of products such as coatings, inks, toners, polymers, and pH regulators and water treatment products. atamanchemicals.comeuropa.eu

Processing Aid: It serves as a processing aid in various industries, including mining, printing and recorded media reproduction, and building and construction. atamanchemicals.comeuropa.eu

Manufacturing: It is used in the manufacture of chemicals and pulp and paper products. atamanchemicals.comeuropa.eu

Corrosion Inhibition: A significant application is as a corrosion inhibitor, particularly in cooling liquids. bonafideresearch.comoecd.org

In other regions, such as Australia, potassium benzoate is listed on the Australian Inventory of Industrial Chemicals (AICIS), and in the United States, it is subject to regulations, with organizations like the American Conference of Governmental Industrial Hygienists (ACGIH) providing occupational exposure limits. nih.gov These frameworks ensure that even in non-food and non-pharmaceutical contexts, the use of potassium benzoate is controlled and documented to mitigate potential risks. nih.govelchemy.com

| Regulatory Body/Framework | Region/Scope | Key Functions | Approved Industrial Uses for Potassium Benzoate |

|---|---|---|---|

| ECHA (under REACH) | European Union/EEA | Manages registration, evaluation, and authorisation of chemicals; assesses hazards and risks. wikipedia.org | Corrosion inhibitor, processing aid, formulation of coatings, inks, polymers, and water treatment products; use in mining and construction. atamanchemicals.comeuropa.eubonafideresearch.com |

| OECD SIDS | International | Provides baseline health and environmental assessments of existing chemicals. | Use as a preservative and corrosion inhibitor in applications like cooling liquids. oecd.org |